N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound combines a 1,3,4-oxadiazole ring, a morpholine ring, and a pyrimidine carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the oxadiazole to the pyrimidine ring: This step often involves nucleophilic substitution reactions where the oxadiazole derivative reacts with a halogenated pyrimidine.
Introduction of the morpholine ring: The morpholine moiety can be introduced via nucleophilic substitution or through a coupling reaction with a suitable pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its diverse reactivity makes it valuable in developing new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is focused on its therapeutic potential. Studies have explored its efficacy in treating bacterial infections and certain types of cancer, leveraging its unique mechanism of action.
Industry
Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism by which N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide
- N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide
- N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-piperidinopyrimidine-4-carboxamide
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability, making it a more effective candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3/c1-9-17-18-12(22-9)7-14-13(20)10-6-11(16-8-15-10)19-2-4-21-5-3-19/h6,8H,2-5,7H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUADVGDGFFYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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